molecular formula C27H24N4O3 B11626992 Ethyl 7-[4-(benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[4-(benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11626992
M. Wt: 452.5 g/mol
InChI Key: DQAPGWBYTDHGDF-UHFFFAOYSA-N
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Description

ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is further substituted with phenyl and benzyloxy groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides, which undergo a tandem reaction to form the target compound . This method is advantageous due to its efficiency, broad substrate scope, and good functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions using halogenated derivatives.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines and their dihydro derivatives, which can exhibit different biological activities .

Scientific Research Applications

ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to its biological effects . The pathways involved include the modulation of DNA repair mechanisms and epigenetic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 7-[4-(BENZYLOXY)PHENYL]-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzyloxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 5-phenyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H24N4O3/c1-2-33-26(32)23-24(20-11-7-4-8-12-20)30-27-28-18-29-31(27)25(23)21-13-15-22(16-14-21)34-17-19-9-5-3-6-10-19/h3-16,18,25H,2,17H2,1H3,(H,28,29,30)

InChI Key

DQAPGWBYTDHGDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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